molecular formula C21H24FN5O3S2 B11307595 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11307595
M. Wt: 477.6 g/mol
InChI Key: BHGYZMLAOKFJJM-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and a fluorophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe to study biological processes involving sulfonamides and triazoles.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The triazole ring may also play a role in binding to specific molecular targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide derivatives: Compounds like sulfamethoxazole share the sulfonamide group and have similar biological activities.

    Triazole derivatives: Compounds like fluconazole contain the triazole ring and are used in various therapeutic applications.

Uniqueness

What sets 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE apart is the combination of these functional groups in a single molecule, providing a unique profile of chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24FN5O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H24FN5O3S2/c1-4-26-19(13-27(32(3,29)30)18-10-8-16(22)9-11-18)24-25-21(26)31-14-20(28)23-17-7-5-6-15(2)12-17/h5-12H,4,13-14H2,1-3H3,(H,23,28)

InChI Key

BHGYZMLAOKFJJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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